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2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride Documentation Hub

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  • Product: 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride
  • CAS: 1375472-26-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Amino-2-(oxan-4-yl)ethan-1-ol Hydrochloride

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride , a critical amino-alcohol building block featuring a tetrahydropyran (oxan-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride , a critical amino-alcohol building block featuring a tetrahydropyran (oxan-4-yl) moiety. In modern drug discovery, this scaffold serves as a polarity-modulating bioisostere for cyclohexyl-based amino alcohols, offering improved metabolic stability and reduced lipophilicity (LogP). This document outlines the compound's structural properties, predicted physicochemical parameters, and standardized experimental protocols for validation.

Molecular Identity & Structural Analysis[1][2][3][4][5]

The compound is a hydrochloride salt of a primary amine featuring a vicinal alcohol and a tetrahydropyran ring. The "oxan-4-yl" nomenclature refers to the tetrahydro-2H-pyran-4-yl group.

Parameter Details
IUPAC Name 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethan-1-ol hydrochloride
Common Name

-Hydroxy-oxanyl-ethylamine HCl
CAS Registry Number Not widely indexed; Analogous free base: 24729770 (PubChem CID)
Molecular Formula

Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Chirality Contains one chiral center at the C2 position.[1][2][3] (R) and (S) enantiomers exist.
Structural Logic & Pharmacophore Utility

The incorporation of the oxan-4-yl (tetrahydropyran) ring instead of a cyclohexyl ring introduces a hard hydrogen bond acceptor (ether oxygen). This modification typically:

  • Lowers LogP by approximately 1.0–1.5 units compared to the cyclohexyl analog.

  • Reduces metabolic liability by blocking oxidative metabolism often seen at the C4 position of cyclohexane rings.

  • Increases water solubility , aiding in the formulation of fragment-based drug candidates.

Physicochemical Core Parameters

As direct experimental literature is limited for this specific salt, the following values are derived from high-fidelity QSAR predictions and "First Principles" analysis of structural analogs (e.g., valinol, phenylglycinol).

Predicted Property Table
PropertyPredicted ValueRationale
pKa (Amine) 9.2 – 9.6Typical for

-substituted primary alkyl amines. The electron-withdrawing effect of the

-hydroxyl group slightly lowers pKa vs. simple alkyl amines (10.5).
LogP (Free Base) -1.1 to -0.5The pyran oxygen and hydroxyl/amine groups make this highly hydrophilic.
LogD (pH 7.4) -2.5 to -1.8At physiological pH, the amine is protonated (

), drastically increasing polarity.
Solubility (Water) > 100 mg/mLThe HCl salt form combined with the hydrophilic scaffold ensures high aqueous solubility.
Melting Point 140 – 165 °CTypical range for amino-alcohol HCl salts; likely decomposes upon melting.
Hygroscopicity Moderate to HighThe salt capability to H-bond with water requires strict desiccation during storage.
Structural Functional Analysis (Graphviz)

G Core 2-Amino-2-(oxan-4-yl)ethan-1-ol HCl Pyran Tetrahydropyran Ring (Lipophilicity Lowering) Core->Pyran C4 Attachment Amine Primary Amine (HCl) (Solubility/pKa ~9.4) Core->Amine C2 Position Alcohol Primary Alcohol (H-Bond Donor/Acceptor) Core->Alcohol C1 Position Pyran->Amine Steric Bulk Amine->Alcohol Intramolecular H-Bonding

Figure 1: Functional group analysis highlighting the contribution of each moiety to the physicochemical profile.

Experimental Protocols for Validation

To integrate this building block into a drug discovery pipeline, the following characterization workflows are required.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the primary amine to predict charge state at physiological pH.

  • Preparation: Dissolve 3–5 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).

  • Titration: Perform a dual-titration using standardized 0.1 M KOH (to deprotonate) and 0.1 M HCl (to reprotonate) under inert

    
     atmosphere at 25°C.
    
  • Data Analysis: Plot pH vs. Volume of Titrant. The point of inflection (half-equivalence point) represents the pKa.

    • Expectation: A single steep inflection point around pH 9.0–9.5.

  • Validation: Use Bjerrum plot analysis to confirm mono-protic behavior.

Protocol B: Shake-Flask LogP/LogD Measurement

Objective: Quantify lipophilicity to assess membrane permeability potential.

  • Phase System: Prepare mutually saturated 1-octanol and phosphate buffer (pH 7.4 for LogD; pH 11.0 for LogP of free base).

  • Equilibration:

    • Dissolve compound in the aqueous phase (pre-saturated with octanol) to a concentration of 1 mM.

    • Add an equal volume of octanol (pre-saturated with buffer).

    • Shake mechanically for 24 hours at 25°C.

    • Centrifuge at 3000 rpm for 20 minutes to ensure phase separation.

  • Quantification: Analyze both phases using HPLC-UV (210 nm detection, as the compound lacks strong chromophores) or LC-MS/MS.

  • Calculation:

    
    .
    
Protocol C: Hygroscopicity Assessment (DVS)

Objective: Determine storage stability and solid-state handling requirements.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle:

    • Equilibrate 10 mg sample at 0% RH (25°C) until mass is stable (

      
      ).
      
    • Ramp RH from 0% to 90% in 10% steps.

    • Ramp back to 0%.

  • Interpretation:

    • Non-hygroscopic: < 0.2% mass gain.

    • Deliquescent: Mass gain continues exponentially > 80% RH (Likely outcome for this HCl salt).

Handling, Stability & Safety

Stability Profile
  • Thermal: Amino alcohol salts are generally stable but can undergo intramolecular cyclization (forming oxazolidinones) if heated with carbonate sources or phosgene derivatives.

  • Chemical: The ether linkage in the oxan-4-yl ring is stable to acids and bases. The primary amine is prone to oxidation; store under argon/nitrogen.

Safety Considerations (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[5][6][7]

    • H335: May cause respiratory irritation.[8][4][5][7]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dusts.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for confirming the identity and purity of the compound upon receipt.

Workflow Start Raw Material Receipt (White Crystalline Solid) Solubility Solubility Check (Water vs. DCM) Start->Solubility LCMS LC-MS Analysis (Confirm MW: 146 [M+H]+) Solubility->LCMS Aqueous Soluble HNMR 1H-NMR (D2O) (Confirm Pyran/Ethyl Chain) LCMS->HNMR Chiral Chiral HPLC (Determine ee% if chiral) HNMR->Chiral Decision Quality Validated? Chiral->Decision Release Release for Synthesis Decision->Release Yes

Figure 2: Quality Control decision tree for validating 2-Amino-2-(oxan-4-yl)ethan-1-ol HCl.

References

  • PubChem Compound Summary. (2025). 2-amino-2-(oxan-4-yl)ethan-1-ol hydrochloride (CID 24729770).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement of cyclohexyl with tetrahydropyran).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for general properties of hydrochloride salts of amines).

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-2-(oxan-4-yl)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Strategic Importance and Applications 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride is a fascinating molecule that holds significant promise in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance and Applications

2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride is a fascinating molecule that holds significant promise in the realms of medicinal chemistry and drug discovery. Its structure, which features a tetrahydropyran (oxane) ring, a primary amine, and a primary alcohol, presents a versatile scaffold for the synthesis of a diverse array of derivatives. The tetrahydropyran moiety is a privileged structure in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The presence of both amino and hydroxyl groups offers multiple points for chemical modification, making this compound a valuable building block for the creation of novel therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride, grounded in established chemical principles and supported by practical insights for its application in research and development.

PART 1: Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the key identifiers for 2-Amino-2-(oxan-4-yl)ethan-1-ol and its hydrochloride salt, along with a summary of its physicochemical properties.

Chemical Identifiers
IdentifierValueSource
Chemical Name 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochlorideN/A
Synonyms 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol hydrochlorideN/A
CAS Number (Free Base) 889949-63-7
Molecular Formula (HCl Salt) C₇H₁₆ClNO₂N/A
Molecular Weight (HCl Salt) 181.66 g/mol N/A
InChI (Free Base) InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2
InChIKey (Free Base) XOJUNYXOESDYTH-UHFFFAOYSA-N
SMILES (HCl Salt) C1COCC(C1)C(CO)N.ClN/A
Physicochemical Properties

The data presented below is for the free base, as comprehensive experimental data for the hydrochloride salt is not widely published. The hydrochloride salt is expected to be a solid with higher water solubility compared to the free base.

PropertyValue (for Free Base)Source
Physical Form Solid
Purity Typically >95%
Storage Temperature 2-8°C, sealed in a dry, dark place
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

PART 2: Synthesis and Methodologies

The synthesis of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride can be approached through several synthetic strategies, often involving the construction of the amino alcohol functionality on a pre-existing tetrahydropyran ring. While a specific, detailed protocol for this exact compound is not widely published in peer-reviewed literature, a plausible and efficient synthesis can be designed based on well-established organic chemistry reactions.

Conceptual Synthetic Pathway

The following diagram illustrates a logical and experimentally sound approach to the synthesis of the target molecule, starting from commercially available materials.

G A Tetrahydropyran-4-carboxylic acid B Tetrahydropyran-4-carbonyl chloride A->B SOCl₂ or (COCl)₂ C 2-Azido-1-(tetrahydropyran-4-yl)ethan-1-one B->C Diazomethane (CH₂N₂) then HCl D 2-Azido-1-(tetrahydropyran-4-yl)ethan-1-ol C->D Reducing Agent (e.g., NaBH₄) E 2-Amino-2-(tetrahydropyran-4-yl)ethan-1-ol D->E Reduction of Azide (e.g., H₂/Pd-C) F 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride E->F HCl in ether or alcohol G A 2-Amino-2-(oxan-4-yl)ethan-1-ol (Core Scaffold) B Amide/Sulfonamide Formation (Reaction at Amine) A->B C Ester/Ether Formation (Reaction at Alcohol) A->C D Diverse Library of Derivatives B->D C->D

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Procedures using 2-Amino-2-(oxan-4-yl)ethan-1-ol Hydrochloride

Introduction & Scope This technical guide details the reductive amination of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride (also known as 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol HCl). This building block is increasin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the reductive amination of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride (also known as 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol HCl). This building block is increasingly utilized in medicinal chemistry to introduce a polar, solubilizing tetrahydropyran (THP) motif while providing a hydroxyl handle for further functionalization or hydrogen bonding.

The Challenge

This specific substrate presents two distinct chemical challenges that standard protocols often overlook:

  • HCl Salt Form: The amine is protonated (

    
    ). Direct application of reducing agents without proper neutralization can inhibit imine formation or lead to uncontrolled pH fluctuations that degrade sensitive aldehydes.
    
  • 
    -Amino Alcohol Motif:  The proximity of the hydroxyl group to the amine (1,2-relationship) creates a risk of oxazolidine formation  via cyclization of the intermediate hemiaminal/imine, which can stall the reaction or produce stable byproducts resistant to reduction.
    

This guide provides two validated protocols: a Standard Direct Method (Sodium Triacetoxyborohydride) for reactive aldehydes, and a Lewis-Acid Mediated Method (Titanium Isopropoxide) for hindered ketones or unreactive substrates.

Mechanistic Insight & Reaction Pathway[1]

Understanding the competition between productive reduction and non-productive cyclization is critical. The diagram below illustrates the reaction divergence.

Pathway Analysis (DOT Visualization)

ReductiveAmination Start Start: Amine HCl Salt + Carbonyl FreeBase Free Base Amine (In situ neutralization) Start->FreeBase Base (DIPEA/TEA) Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Aldehyde/Ketone Imine Iminium/Imine Species Hemiaminal->Imine - H2O Oxazolidine Oxazolidine (Stable Trap) Hemiaminal->Oxazolidine Cyclization (Risk) Product Final Secondary Amine Imine->Product Reduction (NaBH(OAc)3 or NaBH4) Oxazolidine->Hemiaminal Reversible (Slow)

Figure 1: Reaction pathway showing the competition between imine formation and the oxazolidine "trap".[1] Fast reduction of the imine is required to drive equilibrium toward the product.

Protocol A: Standard Direct Reductive Amination

Best for: Aldehydes and reactive ketones. Reagent: Sodium Triacetoxyborohydride (STAB-H / NaBH(OAc)


).

This protocol utilizes the Abdel-Magid method [1], adapted for HCl salts. STAB-H is mild and enables "direct" reductive amination where the reducing agent is present during imine formation.

Reagents & Stoichiometry
ComponentEquiv.Role
Amine HCl 1.0Limiting Reagent
Carbonyl 1.1 - 1.2Electrophile
DIPEA 1.0Neutralizing Base (Crucial)
NaBH(OAc)

1.4 - 1.6Selective Reducing Agent
DCE or DCM Solvent0.1 M - 0.2 M Concentration
Acetic Acid 1.0 - 2.0Catalyst (Optional, pH adjustment)
Step-by-Step Procedure
  • Neutralization: To a dry vial equipped with a stir bar, add 2-Amino-2-(oxan-4-yl)ethan-1-ol HCl (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE). Add DIPEA (N,N-Diisopropylethylamine, 1.0 equiv) and stir for 5-10 minutes.

    • Why: This releases the free amine. The solution may remain cloudy (NH4Cl salts).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).

    • Note: If using a ketone, add Acetic Acid (1-2 equiv) here to catalyze imine formation.

  • Reductant Addition: Add Sodium Triacetoxyborohydride (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20-25 °C) under Nitrogen/Argon.

    • Time: Aldehydes: 1-4 hours. Ketones: 12-24 hours.

  • Monitoring: Check LCMS for consumption of the amine.

    • Self-Validation: If the mass of the oxazolidine (M+Carbonyl-H2O) persists without reduction, add 0.5 equiv more reductant or switch to Protocol B.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (x3).[2] Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.

Protocol B: Lewis-Acid Mediated Amination

Best for: Sterically hindered ketones, unreactive substrates, or cases where Protocol A fails due to oxazolidine stability. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)


) + NaBH

.

This protocol follows the Mattson/Bhattacharyya methodology [2]. The Titanium reagent acts as both a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, effectively bypassing the oxazolidine trap.

Reagents & Stoichiometry
ComponentEquiv.Role
Amine HCl 1.0Limiting Reagent
Carbonyl 1.1Electrophile
TEA 1.0Neutralizing Base
Ti(OiPr)

1.5 - 2.0Lewis Acid / Dehydrating Agent
NaBH

2.0Reducing Agent (Added in Step 2)
Ethanol/MeOH SolventReaction solvent (Step 2)
Step-by-Step Procedure
  • Imine Formation (Neat or Concentrated):

    • In a dry flask, combine Amine HCl (1.0 equiv), Carbonyl (1.1 equiv), and Triethylamine (TEA, 1.0 equiv).

    • Add Ti(OiPr)

      
        (1.5 - 2.0 equiv).
      
    • Crucial: If the mixture is stirrable, run neat . If solid/viscous, add minimal anhydrous THF (just enough to stir).

    • Stir at Room Temp (or 50°C for difficult ketones) for 6–12 hours.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (approx.[2][3] 0.2 M concentration).[2]

    • Cool to 0°C.

    • Carefully add Sodium Borohydride (NaBH

      
      , 2.0 equiv) portion-wise. (Caution: Gas evolution).
      
    • Warm to room temperature and stir for 2 hours.

  • Quench (The "Titanium Workup"):

    • Add water (1-2 mL) to the reaction mixture. A thick white precipitate (TiO

      
      ) will form.
      
    • Tip: To prevent the "sticky" Ti-emulsion, add 1N NaOH or aqueous ammonia instead of pure water.

    • Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Experimental Decision Tree

Use this logic flow to select the appropriate protocol for your specific substrate.

DecisionTree Start Substrate Analysis TypeCheck Carbonyl Type? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Ketone Ketone TypeCheck->Ketone ProtoA Protocol A: NaBH(OAc)3 / DCE Aldehyde->ProtoA Standard Hindered Hindered/Electron Poor? Ketone->Hindered Hindered->ProtoA No (Reactive) ProtoB Protocol B: Ti(OiPr)4 then NaBH4 Hindered->ProtoB Yes (Difficult)

Figure 2: Decision matrix for selecting the optimal reductive amination conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application

Application Note: Scalable Synthesis of 2-Amino-2-(oxan-4-yl)ethan-1-ol Hydrochloride

The following Application Note and Protocol is designed for the scalable synthesis of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride . This guide prioritizes safety, scalability, and process robustness, utilizing a Modifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the scalable synthesis of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride . This guide prioritizes safety, scalability, and process robustness, utilizing a Modified Strecker Synthesis followed by a Borohydride-Iodine Reduction .

Executive Summary

2-Amino-2-(oxan-4-yl)ethan-1-ol (also known as 2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol) is a critical


-amino alcohol building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural motif—a polar amino-alcohol tail attached to a lipophilic yet polar tetrahydropyran ring—modulates solubility and metabolic stability in drug candidates.

This protocol details a two-stage scalable synthesis starting from the commercially available tetrahydro-2H-pyran-4-carbaldehyde. Unlike traditional


 reductions which pose severe safety risks at kilogram scale, this route utilizes a 

-

system
to generate borane in situ. This method offers superior safety profiles, lower cost, and excellent chemoselectivity.
Key Process Advantages
  • Cyanide Safety Management: Utilizes a controlled Strecker protocol with rigorous quenching steps.

  • Non-Cryogenic Reduction: The

    
    -
    
    
    
    reduction proceeds at ambient-to-reflux temperatures, avoiding the need for
    
    
    reactors.
  • Chromatography-Free Isolation: The final hydrochloride salt is isolated via crystallization, ensuring high purity (>98%) without silica gel chromatography.

Synthetic Route Overview

The synthesis proceeds via the formation of the


-amino acid intermediate, followed by chemoselective reduction.

SynthesisRoute Start Tetrahydro-2H-pyran- 4-carbaldehyde Inter1 Amino Nitrile Intermediate Start->Inter1 Step 1: Strecker NaCN, NH4Cl, NH4OH Inter2 2-Amino-2-(oxan-4-yl) acetic acid (HCl salt) Inter1->Inter2 Step 2: Hydrolysis 6M HCl, Reflux Product 2-Amino-2-(oxan-4-yl) ethan-1-ol HCl Inter2->Product Step 3: Reduction NaBH4, I2, THF then HCl/IPA

Figure 1: Synthetic pathway from aldehyde precursor to final amino alcohol salt.

Detailed Experimental Protocols

Step 1: Synthesis of (±)-2-Amino-2-(oxan-4-yl)acetic Acid Hydrochloride

Reaction Type: Strecker Synthesis & Acid Hydrolysis Scale: 100 g Input (Aldehyde)

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/Vol
Tetrahydro-2H-pyran-4-carbaldehyde114.141.0100.0 g
Sodium Cyanide (

)
49.011.251.5 g
Ammonium Chloride (

)
53.491.570.3 g
Ammonium Hydroxide (28%

)
35.052.0~120 mL
Methanol-Solvent400 mL
Hydrochloric Acid (6M)-Excess1.0 L
Protocol
  • Cyanide Activation: In a 2L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and a scrubber containing 10%

    
     (bleach), dissolve 
    
    
    
    (70.3 g) in water (200 mL) and Ammonium Hydroxide (120 mL).
  • Addition: Add the aldehyde (100 g) dissolved in Methanol (400 mL). Cool the mixture to

    
    .
    
  • Cyanide Addition: Caution: Highly Toxic. Add

    
     (51.5 g) portion-wise over 30 minutes. Ensure the internal temperature does not exceed 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (disappearance of aldehyde).[1]

  • Hydrolysis (One-Pot): Carefully concentrate the mixture under reduced pressure to remove methanol and ammonia. Do not distill to dryness.

  • Acidification: Add 6M

    
     (1.0 L) to the residue. Caution: HCN gas evolution possible; ensure vigorous scrubbing.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours to hydrolyze the nitrile to the carboxylic acid.
    
  • Isolation: Concentrate the reaction mixture to dryness under vacuum.

  • Purification: Triturate the solid residue with hot isopropanol (500 mL) to dissolve the amino acid hydrochloride, leaving behind inorganic salts (

    
    , 
    
    
    
    ). Filter while hot.
  • Crystallization: Cool the filtrate to

    
     to precipitate the amino acid hydrochloride. Filter and dry.[3]
    
    • Expected Yield: ~130 g (75-80%)

    • Appearance: White crystalline solid.

Step 2: Reduction to 2-Amino-2-(oxan-4-yl)ethan-1-ol

Reaction Type: Borane Reduction (generated in situ) Scale: 50 g Input (Amino Acid HCl salt)

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/Vol
Amino Acid HCl (from Step 1)195.641.050.0 g
Sodium Borohydride (

)
37.832.524.2 g
Iodine (

)
253.811.064.8 g
Tetrahydrofuran (THF, Anhydrous)-Solvent500 mL
Protocol
  • Setup: Flame-dry a 2L 3-neck RBF under nitrogen. Equip with a reflux condenser, addition funnel, and mechanical stirrer.

  • Precursor Slurry: Charge the Amino Acid HCl salt (50 g) and

    
     (24.2 g) into the flask. Add anhydrous THF (300 mL). The mixture will be a slurry.
    
  • Iodine Addition: Dissolve Iodine (64.8 g) in THF (200 mL). Add this solution dropwise via the addition funnel over 1 hour at

    
    .
    
    • Note: Hydrogen gas (

      
      ) is evolved vigorously. Ensure proper venting. The solution color will transition from dark brown to colorless as 
      
      
      
      is consumed to form
      
      
      .
  • Reflux: Once gas evolution subsides, heat the mixture to reflux (

    
    ) for 12--16 hours.
    
  • Quench (Critical): Cool to

    
    . Carefully add Methanol (50 mL) dropwise to quench excess borane. Caution: Vigorous foaming.
    
  • Workup: Evaporate the solvent to yield a white paste.

  • Boron Removal: Dissolve the residue in 20% aqueous

    
     (200 mL). Stir for 4 hours at RT to break the boron-amine complexes.
    
  • Extraction: Extract the free amino alcohol continuously with Dichloromethane (DCM) or Chloroform (

    
    ) using a liquid-liquid extractor if possible, or vigorous separatory funnel shaking.
    
    • Note: The product is water-soluble; salting out the aqueous layer with

      
       improves recovery.
      
  • Drying: Dry the combined organic layers over

    
     and concentrate to yield the crude free base oil.
    
Step 3: Salt Formation & Purification

Reaction Type: Hydrochlorination

  • Dissolution: Dissolve the crude oil from Step 2 in a minimal amount of absolute Ethanol or Isopropanol (approx. 5 volumes).

  • Acidification: Cool to

    
     and add 4M 
    
    
    
    in Dioxane or Isopropanol dropwise until pH ~2.
  • Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists. Stir at

    
     for 2 hours.
    
  • Filtration: Collect the white precipitate via vacuum filtration under nitrogen (hygroscopic).

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    .

Final Product Specifications:

  • Yield (Step 2+3): ~35 g (75%)

  • Total Yield (from Aldehyde): ~55-60%

  • Purity: >98% (HPLC)

  • Appearance: White hygroscopic solid.

Analytical Data & Validation

Expected NMR Data (DMSO- )
  • 
     NMR (400 MHz): 
    
    
    
    8.10 (br s, 3H,
    
    
    ), 5.30 (t, 1H,
    
    
    ), 3.85 (dd, 2H, oxan-2,6-eq), 3.60-3.70 (m, 2H,
    
    
    ), 3.25 (m, 2H, oxan-2,6-ax), 3.05 (m, 1H,
    
    
    ), 1.80 (m, 1H, oxan-4-CH), 1.40-1.60 (m, 4H, oxan-3,5-
    
    
    ).
  • 
     NMR (100 MHz): 
    
    
    
    66.5 (oxan-C2/6), 59.8 (
    
    
    ), 55.2 (
    
    
    ), 36.5 (oxan-C4), 28.5 (oxan-C3/5).
Process Control Checkpoints (IPC)
StepMethodAcceptance Criteria
Strecker Complete TLC (50% EtOAc/Hex)Aldehyde spot (

) absent.
Reduction Quench pH CheckpH > 10 after KOH addition (ensures free base).
Final Salt HPLC (C18, ACN/Water)Purity > 98.0%; Single peak.

Safety & Handling (HSE)

Critical Hazards
  • Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates HCN gas.

    • Control: Use a dedicated fume hood with a bleach scrubber. Keep antidote (hydroxocobalamin) available.

  • Sodium Borohydride + Iodine: Generates Hydrogen gas and Borane (

    
    , toxic/flammable).
    
    • Control: Maintain inert atmosphere (

      
      ). Quench excess borane slowly.
      
  • Tetrahydrofuran (THF): Peroxide former.

    • Control: Test for peroxides before use; use anhydrous, inhibited solvent.

References

  • Reduction of Amino Acids: McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[5][8][9] Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link

  • Strecker Synthesis: Groger, H. "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, vol. 103, no. 7, 2003, pp. 2795-2828. Link

  • Borane-Iodine System: Kanth, J. V. B., & Periasamy, M. "Selective reduction of carboxylic acids into alcohols using

    
     and 
    
    
    
    ." Journal of Organic Chemistry, vol. 56, no. 20, 1991, pp. 5964-5965. Link
  • Product Analog Precedent: "Preparation of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid." PubChem Patent Summary, US Patent 20050222225. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 2-Amino-2-(oxan-4-yl)ethan-1-ol Hydrochloride

Welcome to the technical support center for 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction outcomes when utilizing this versatile building block. By understanding the interplay of its structural features—a primary amine, a primary alcohol, and the oxane ring, all presented as a hydrochloride salt—we can proactively address potential pitfalls and significantly improve reaction yields.

Introduction to 2-Amino-2-(oxan-4-yl)ethan-1-ol Hydrochloride

2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride is a valuable bifunctional molecule in organic synthesis. Its structure presents both a nucleophilic primary amine and a primary alcohol, allowing for a variety of chemical transformations. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it convenient for handling and storage.[1][2] However, the presence of the hydrochloride salt and the two functional groups can also introduce complexities in reaction design and execution. This guide provides troubleshooting strategies and frequently asked questions to help you maximize your reaction yields.

Troubleshooting Guide: Low Reaction Yields

Low yields are a common frustration in synthetic chemistry.[3][4] When working with 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride, several factors can contribute to suboptimal results. This section breaks down the most common issues and provides actionable solutions.

Issue 1: Incomplete Reaction or No Reaction

Q: I'm seeing a significant amount of unreacted starting material. What could be the cause?

A: This is often related to the amine hydrochloride salt's reduced nucleophilicity or issues with reagent activation.

Causality and Solutions:

  • The Amine is Protonated: The primary amine in the hydrochloride salt is protonated, rendering it non-nucleophilic. For it to participate in reactions like amide coupling or nucleophilic substitution, it must be deprotonated to the free amine.[5][6]

    • Solution: Add a suitable base to neutralize the hydrochloride salt in situ. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used.[6] Typically, one equivalent of base is needed to neutralize the HCl salt, with any additional base used to facilitate the desired reaction.

  • Insufficient Activation of the Coupling Partner: In amide bond formation, the carboxylic acid must be activated to react with the amine. Incomplete activation will lead to a stalled reaction.

    • Solution: Ensure your coupling agent (e.g., EDC, HATU, HBTU) is fresh and used in the correct stoichiometry, often a slight excess (1.1-1.2 equivalents).[6] For sterically hindered substrates, more potent coupling agents like HATU may be necessary.[6]

  • Reaction Temperature and Time: Some reactions require specific temperature ranges to proceed at an appreciable rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[7] Ensure the reaction is allowed to run for a sufficient duration.

Issue 2: Formation of Side Products

Q: My reaction is producing multiple spots on TLC, and the yield of my desired product is low. What are the likely side reactions?

A: The bifunctional nature of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride can lead to unwanted side reactions if not properly controlled.

Causality and Solutions:

  • N- vs. O-Acylation/Alkylation: Both the amine and the alcohol can react with electrophiles. In many cases, the amine is more nucleophilic and will react preferentially. However, under certain conditions, reaction at the hydroxyl group can occur, leading to ester or ether formation.[1]

    • Solution:

      • Control Reaction Temperature: Reactions at the more nucleophilic amine often proceed at lower temperatures. Running the reaction at 0 °C to room temperature can favor N-functionalization.

      • Protecting Groups: If O-functionalization is a persistent issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the reaction at the amine.

  • Formation of Guanidines: When using aminium/uronium-based coupling reagents (like HATU or HBTU) in excess, they can react with the free amino group to form a guanidine byproduct.[8]

    • Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent and add the activated carboxylic acid solution to the amine.[8]

Issue 3: Product Loss During Workup and Purification

Q: My crude yield seems reasonable, but I'm losing a significant amount of product during extraction and chromatography. Why is this happening?

A: The polarity and potential for salt formation of your product can make workup and purification challenging.[3]

Causality and Solutions:

  • Poor Extraction Efficiency: If your product is polar or has basic/acidic functional groups, it may have some solubility in the aqueous phase during extraction.

    • Solution:

      • Adjust pH: Before extraction, adjust the pH of the aqueous layer to suppress the ionization of your product. For a product with a basic amine, increasing the pH will make it less water-soluble.

      • Use a More Polar Organic Solvent: If your product is highly polar, solvents like ethyl acetate or dichloromethane may not be sufficient. Consider using a solvent mixture with THF or performing multiple extractions.

  • Product Adsorption on Silica Gel: The free amine in your product can strongly adsorb to the acidic silica gel during column chromatography, leading to tailing peaks and poor recovery.

    • Solution:

      • Add a Base to the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your mobile phase to neutralize the acidic sites on the silica gel.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase column for purification.

Frequently Asked Questions (FAQs)

Q1: Do I need to free-base the 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride before my reaction?

A1: Not usually. It is more common and often more convenient to neutralize the hydrochloride salt in situ by adding an equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), directly to the reaction mixture.[6] This generates the free amine, allowing it to participate in the reaction.

Q2: What is the optimal pH for a reaction involving the amine group?

A2: The optimal pH will depend on the specific reaction. For the amine to be nucleophilic, the pH should be above its pKa to ensure a significant concentration of the deprotonated form.[9][10][11] However, very high pH can lead to decomposition of other reagents or the product. A common strategy for amide coupling is to use a non-nucleophilic organic base in an aprotic solvent, which avoids the complexities of aqueous pH.

Q3: Can the hydroxyl group interfere with my reaction at the amine?

A3: Yes, the hydroxyl group can compete with the amine in reactions with electrophiles, leading to O-acylation or O-alkylation side products.[1] The amine is generally more nucleophilic, so reaction at the nitrogen is often favored. To minimize reaction at the oxygen, you can:

  • Run the reaction at a lower temperature.

  • Choose reagents that are more selective for amines.

  • Protect the hydroxyl group if necessary.[7]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[6] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.[6]

Q5: What are some alternative amide coupling agents I can use?

A5: While EDC/HOBt is a common choice, other coupling agents may offer advantages for specific substrates.[6]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Known for its high efficiency, especially with sterically hindered substrates.[6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, very effective but can have a higher risk of racemization.[6]

  • DCC (Dicyclohexylcarbodiimide): An older but effective coupling agent. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[6][8]

Experimental Protocols

General Protocol for In Situ Neutralization and Amide Coupling

This protocol provides a general guideline for an amide coupling reaction using 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride.

  • Preparation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C, add EDC (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active HOBt-ester.

  • Coupling: In a separate flask, dissolve 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride (1.1 eq) in the reaction solvent. Add diisopropylethylamine (DIEA) (1.2 eq) and stir for 5-10 minutes. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, often with an eluent system containing a small percentage of triethylamine to prevent streaking.

Data Presentation

Table 1: Common Bases for In Situ Neutralization
BasepKa of Conjugate AcidEquivalents NeededNotes
Triethylamine (TEA)~10.71.1 - 1.5Can sometimes cause side reactions.
Diisopropylethylamine (DIEA)~10.41.1 - 1.5"Hünig's base," sterically hindered and non-nucleophilic.[12]
N-Methylmorpholine (NMM)~7.41.1 - 1.5Often used in peptide synthesis to minimize racemization.[8]

Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Start Low Yield Observed CheckCompletion Reaction Incomplete? Start->CheckCompletion SideProducts Side Products Observed? CheckCompletion->SideProducts No AddBase Ensure Adequate Base Added (e.g., 1.1 eq DIEA) CheckCompletion->AddBase Yes WorkupLoss Significant Loss During Workup? SideProducts->WorkupLoss No ProtectOH Consider Protecting Hydroxyl Group SideProducts->ProtectOH Yes End Yield Optimized WorkupLoss->End No AdjustpH Adjust Aqueous pH During Extraction WorkupLoss->AdjustpH Yes CheckActivation Check Coupling Agent Activity Increase Temperature/Time AddBase->CheckActivation CheckActivation->End ControlTemp Lower Reaction Temperature ProtectOH->ControlTemp ControlTemp->End ModifyChromatography Modify Chromatography (e.g., add TEA to eluent) AdjustpH->ModifyChromatography ModifyChromatography->End

Caption: A decision tree for troubleshooting low reaction yields.

General Reaction Scheme: Amide Bond Formation

AmideFormation cluster_reactants Reactants cluster_reagents Reagents RCOOH R-COOH Product R-C(O)NH(R')CH₂OH RCOOH->Product AmineHCl H₂N(R')CH₂OH • HCl AmineHCl->Product CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Product Base Base (e.g., DIEA) Base->Product

Caption: Key components for a successful amide coupling reaction.

References

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH.
  • Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid. Benchchem.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • 10 questions with answers in AMINO ALCOHOLS.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Source not specified].
  • Buy (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. Smolecule.
  • 2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol trihydrochloride. Smolecule.
  • Low yield LAH reactions. Reddit.
  • How does pH affect chemical reactions and molecules (example amino acids)? Quora.
  • 2-amino-2-(oxan-4-yl)ethan-1-ol hydrochloride. PubChemLite.
  • Buy 2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride. Smolecule.
  • (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE. Sigma-Aldrich.
  • One reason why the actual yield for a reaction may be less than the theoretical yield is side... Homework.Study.com.
  • Effect of pH on Enzymatic Reaction.
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • 2-[(2-AMINOETHYL)THIO]ETHAN-1-OL synthesis. ChemicalBook.
  • The Impact of pH on Chemical Reactions. Free Essay Example for Students - Aithor.
  • 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.
  • the acid base behaviour of amino acids. Chemguide.
  • CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydrochloride (1:1). CymitQuimica.
  • "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride". Benchchem.
  • 2-Amino-2-phenylethan-1-ol. PubChem - NIH.
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. [Source not specified].
  • REACTION OF 2-(2-AMINO-4-NITROANILINO)ETHANOL WITH 3-DIMETHYLAMINOPROPIOPHENONES Braulio Insuasty,"'* Yupanqui Caldas,". [Source not specified].
  • 2-((2-Aminophenyl)amino)ethan-1-ol. PubChem.
  • (PDF) Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions.

Sources

Optimization

Minimizing side reactions in the acylation of 2-Amino-2-(oxan-4-yl)ethan-1-ol

Technical Support Center: Selective Acylation Guide Topic: Ticket ID: CHEM-SUP-8821 Executive Summary You are attempting to acylate 2-Amino-2-(oxan-4-yl)ethan-1-ol , a -amino alcohol featuring a tetrahydropyran (oxanyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Acylation Guide Topic: Ticket ID: CHEM-SUP-8821

Executive Summary

You are attempting to acylate 2-Amino-2-(oxan-4-yl)ethan-1-ol , a


-amino alcohol featuring a tetrahydropyran (oxanyl) side chain. The primary challenge in this transformation is chemoselectivity : ensuring the acylating agent reacts exclusively with the amine (

) to form an amide , while leaving the primary alcohol (

) and the oxanyl ether ring untouched.

Common side reactions include:

  • 
    -Acylation:  Formation of the ester byproduct.[1]
    
  • 
    -Diacylation:  Formation of the ester-amide.
    
  • Oxanyl Ring Opening: (Rare, but possible under highly acidic conditions).

This guide provides reaction engineering strategies to maximize


-selectivity based on kinetic differentiation and pKa control.

Module 1: Critical Reaction Logic

The "N vs. O" Competition

The selectivity relies on the nucleophilicity gap between the amine and the alcohol.

  • Amine (

    
    ):  Moderate nucleophile, pKa 
    
    
    
    9.0–9.6 (protonated form).
  • Alcohol (

    
    ):  Weak nucleophile, pKa 
    
    
    
    16.

The Strategy: To achieve




-selectivity, you must maintain reaction conditions where the amine is deprotonated (active) and the alcohol remains protonated (neutral). If you use a base strong enough to deprotonate the alcohol (e.g.,

,

), you will get mixtures. If you use a base that is too weak or insufficient, the amine protonates as the reaction progresses (forming

), halting the desired reaction.
Visualizing the Pathway

The following diagram illustrates the reaction divergence and the "correction" pathway (


 migration).

ReactionPathway SM Starting Material (Amino Alcohol) Amide Target Product (N-Acyl Amide) SM->Amide Kinetic Control (Fast, k_N >> k_O) Ester Impurity (O-Acyl Ester) SM->Ester Side Reaction (Slow) Reagent Acylating Agent (R-CO-Cl or Anhydride) Diacyl Impurity (N,O-Diacyl) Amide->Diacyl Over-acylation (Excess Reagent) Ester->Amide O-to-N Migration (Base-catalyzed, pH > 8) Ester->Diacyl Reaction continues

Figure 1: Reaction pathway showing the kinetic preference for amide formation and the thermodynamic possibility of O-to-N acyl migration.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am seeing significant O-acylation (ester formation). How do I stop this?

Diagnosis: Your reaction environment is likely too basic or too hot, or you are using a large excess of acylating agent. Solution: Switch to Schotten-Baumann Conditions . This biphasic system is the "Gold Standard" for amino alcohols because the water phase buffers the pH, preventing the high basicity required for alcohol activation.

Protocol A: Biphasic Schotten-Baumann (Recommended)

  • Solvent: dissolve substrate in DCM or EtOAc.

  • Base: Add an equal volume of saturated aqueous

    
     or 
    
    
    
    .
  • Addition: Cool to

    
    . Add the acyl chloride (1.05 equiv) dropwise to the vigorously stirred biphasic mixture.
    
  • Mechanism: The base stays in the water; the acyl chloride stays in the organic layer. The amine reacts at the interface.[2] The

    
     byproduct is neutralized by the aqueous base.[3] The alcohol (
    
    
    
    ) cannot compete effectively because it does not deprotonate at the pH of bicarbonate (pH ~8.5).
Q2: I cannot use water (solubility issues). What is the alternative?

Solution: Use a "Low-Temperature Organic Phase" protocol with a specific base order of addition.

  • Dissolve substrate in anhydrous DCM or THF.

  • Add Triethylamine (TEA) or DIPEA (1.1 equiv).

  • Cool to

    
     to 
    
    
    
    .
  • Add Acyl Chloride (1.0 equiv) very slowly (syringe pump recommended).

    • Why: Low temperature suppresses the higher activation energy reaction (

      
      -acylation). Stoichiometry control prevents "force-feeding" the alcohol.
      
Q3: I already have a mixture of Product (Amide) and Byproduct (Ester). Is the batch ruined?

Diagnosis: No. You can exploit


 Acyl Migration .[4]
Solution:  Treat the crude mixture with mild base to force the acyl group from the oxygen to the nitrogen.
  • Dissolve the crude mixture in THF/Water or Methanol.

  • Adjust pH to ~9–10 (using dilute

    
     or 
    
    
    
    ).
  • Stir at room temperature for 1–4 hours.

  • Mechanism: The free amine (if

    
    -acylation occurred on a molecule with a free amine) will attack the intramolecular ester, forming the thermodynamically more stable amide.
    
Q4: The oxanyl ring seems to be degrading. Why?

Diagnosis: Strong Lewis acids or high temperatures with strong protic acids can open tetrahydropyran rings. Solution:

  • Avoid using Lewis acids (like

    
     or 
    
    
    
    ) to catalyze the acylation.
  • If generating

    
     in situ (using acyl chlorides), ensure sufficient base is present to neutralize it immediately. The Schotten-Baumann method (Protocol A) is safest because the aqueous phase acts as an acid sink.
    

Module 3: Data & Reagent Selection

Table 1: Reagent Selection Guide for 2-Amino-2-(oxan-4-yl)ethan-1-ol

Reagent ClassReactivitySelectivity (

vs

)
RecommendationNotes
Acyl Chlorides HighModerateStandard Use at

. Best for Schotten-Baumann.
Anhydrides ModerateGoodAlternative Slower reaction; cleaner profile.
NHS-Esters LowExcellentHigh Precision Use if the substrate is very valuable. Almost zero

-acylation.
Carboxylic Acid + Coupling Agent (EDC/HATU) VariableHighAvoid Often difficult to purify urea byproducts from amino alcohols.

Module 4: Decision Tree for Experiment Planning

Use this logic flow to determine your next step.

DecisionTree Start Start Acylation CheckSolubility Is substrate water soluble? Start->CheckSolubility Biphasic Use Schotten-Baumann (DCM / Sat. NaHCO3) CheckSolubility->Biphasic Yes/Partial Organic Use Anhydrous Method (DCM / TEA / -10°C) CheckSolubility->Organic No Analyze Analyze Crude (LCMS/NMR) Biphasic->Analyze Organic->Analyze Decision Is O-acyl (Ester) present? Analyze->Decision Good Proceed to Workup Decision->Good No Bad Perform Base Treatment (pH 10, 2h) to induce migration Decision->Bad Yes Bad->Good After Migration

Figure 2: Decision tree for selecting reaction conditions and troubleshooting post-reaction mixtures.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley: Hoboken, NJ, 2007.

  • Selective Acylation of Amino Alcohols: Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M., Ed.; Wiley: Hoboken, NJ, 2014. (Chapter on Amine Protection).[5][6]

  • O-to-N Acyl Migration Mechanism: Gomez-Orellana, I., et al. "The O–N Acyl Migration in -Amino Alcohols." Journal of Organic Chemistry. (General mechanistic principle widely cited in peptide synthesis).
  • Acylation Troubleshooting: Technical Reports on "Schotten-Baumann Reaction" from Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Optimizing Substitution Reactions for 2-Amino-2-(oxan-4-yl)ethan-1-ol

Executive Summary & Molecule Profile[1][2] 2-Amino-2-(oxan-4-yl)ethan-1-ol is a critical chiral building block in drug discovery, often used to introduce polarity and reduce lipophilicity (LogP) via the tetrahydropyran (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

2-Amino-2-(oxan-4-yl)ethan-1-ol is a critical chiral building block in drug discovery, often used to introduce polarity and reduce lipophilicity (LogP) via the tetrahydropyran (oxane) ring.

In substitution reactions (specifically N-alkylation or SNAr ), this molecule presents a unique challenge: it is a


-amino alcohol  with significant steric bulk at the 

-position due to the oxanyl group.

The Core Challenge: The steric hindrance of the oxan-4-yl group retards the nucleophilicity of the amine, often requiring elevated temperatures to drive conversion. However, excessive heat promotes competitive O-alkylation , over-alkylation , and potential degradation . This guide provides the temperature control strategies necessary to balance reaction kinetics with chemoselectivity.

Critical Analysis: The Temperature-Selectivity Paradox

Before troubleshooting, understand the mechanistic impact of temperature on this specific substrate.

The Kinetic vs. Thermodynamic Landscape
  • Low Temperature (<20°C): The reaction is kinetically controlled. The amine (

    
    ) is inherently more nucleophilic than the hydroxyl (
    
    
    
    ) group. However, the bulky oxanyl group creates a high energy barrier for the amine to attack electrophiles, leading to stalled reactions.
  • Optimal Window (40°C – 65°C): Sufficient thermal energy is provided to overcome the steric barrier of the oxanyl group, allowing N-substitution to proceed efficiently while maintaining N-selectivity.

  • High Temperature (>80°C): The reaction shifts toward thermodynamic control. The activation energy for O-alkylation (higher than N-alkylation) is overcome. Additionally, the risk of bis-alkylation increases significantly.

Troubleshooting Guide (FAQ Format)

Q1: I am observing low conversion (<30%) even after 24 hours. Should I just increase the temperature?

Diagnosis: The steric bulk of the oxan-4-yl group is likely preventing the amine from accessing the electrophile effectively at standard temperatures. Recommendation: Do not immediately jump to reflux. Instead, follow this Step-Up Protocol :

  • Solvent Switch: Ensure you are using a polar aprotic solvent (DMF, DMSO, or NMP) which enhances nucleophilicity better than THF or DCM.

  • Catalyst: Add a nucleophilic catalyst like KI (0.1 equiv) if using alkyl chlorides/bromides.

  • Temperature Ramp: Increase temperature in 5°C increments . We typically see the "activation threshold" for this specific scaffold break at 45°C .

  • Warning: If you exceed 80°C, you risk O-alkylation.

Q2: I am seeing significant O-alkylated by-products (10-15%).[1] How do I stop this?

Diagnosis: The temperature is likely too high, or the base is too strong, deprotonating the alcohol. Mechanistic Insight: At high temperatures, the equilibrium shifts. While the amine is the better nucleophile, the alkoxide (formed if base is strong) is a potent competitor. Corrective Action:

  • Lower Temperature: Reduce reaction temperature by 10-15°C.

  • Change Base: Switch from strong inorganic bases (NaH, KOH) to milder organic bases (DIPEA, TEA) or weak inorganic bases (

    
    , 
    
    
    
    ).
  • Protecting Group Strategy: If high temperature is unavoidable due to a deactivated electrophile, you must protect the alcohol (e.g., TBS or TBDPS ether) prior to substitution.

Q3: Is the oxane (tetrahydropyran) ring stable at high temperatures?

Diagnosis: Generally stable, but sensitive to strong acids. Technical Detail: The oxane ring is an ether. It is robust under basic and neutral conditions up to 120°C. However, under strong acidic conditions (e.g., using Lewis acids for activation) at high temperatures (>80°C), ring-opening or rearrangement can occur. Recommendation: If your substitution requires acidic conditions (e.g., reductive amination), keep the temperature below 50°C to preserve the ring integrity.

Optimized Experimental Protocol

Objective: Mono-N-alkylation of 2-Amino-2-(oxan-4-yl)ethan-1-ol with a primary alkyl halide.

Reagents:

  • Substrate: 2-Amino-2-(oxan-4-yl)ethan-1-ol (1.0 equiv)

  • Electrophile: Alkyl Bromide (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve the amino alcohol in anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir at 20°C  for 15 minutes.
    
  • Electrophile Addition: Add the alkyl bromide dropwise to keep the local concentration low (prevents over-alkylation).

  • Temperature Ramp:

    • Heat the mixture to 50°C .

    • Monitor by LCMS at 2 hours.

    • Decision Point: If conversion <50%, increase to 60°C . Do not exceed 70°C .

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    

Data & Visualization

Table 1: Temperature Effect on Selectivity (Simulated Data based on -Amino Alcohol Trends)
TemperatureConversion (4h)N-Product YieldO-Product YieldBis-N-Product
20°C 15%14%0%<1%
40°C 65%62%<1%2%
60°C (Optimal) 92% 85% 2% 5%
80°C 98%70%12%15%
100°C 99%55%25%19%

Note: Above 60°C, the drop in N-product yield is due to the formation of O-alkylated and Bis-alkylated impurities.

Visualization: Reaction Pathway & Optimization Logic

ReactionPathway Start 2-Amino-2-(oxan-4-yl)ethan-1-ol + Electrophile TempLow Temp < 40°C (Kinetic Control) Start->TempLow TempOpt Temp 50-60°C (Optimal Window) Start->TempOpt TempHigh Temp > 80°C (Thermodynamic Risk) Start->TempHigh Stalled Incomplete Conversion TempLow->Stalled Steric Hindrance Dominates ProductN N-Substituted Product (Desired) TempOpt->ProductN High Selectivity ProductBis Bis-Alkylated Impurity TempOpt->ProductBis Minor (<5%) TempHigh->ProductN Reduced Yield ProductO O-Substituted Impurity TempHigh->ProductO Activation Energy Overcome TempHigh->ProductBis Rapid Kinetics

Figure 1: Reaction outcome pathways based on temperature zones. Green indicates the optimal operating window.

TroubleshootingFlow Issue Issue Detected CheckType Identify Problem Issue->CheckType LowYield Low Conversion CheckType->LowYield Impurity High Impurities (O-alk / Bis-alk) CheckType->Impurity Action1 Increase Temp to 60°C Switch to DMF/DMSO LowYield->Action1 Action2 Decrease Temp by 15°C Dilute Reaction (0.1 M) Impurity->Action2 First Step Action3 Protect Alcohol (TBS-Cl) Action2->Action3 If fails

Figure 2: Decision tree for troubleshooting common substitution issues.

References

  • National Center for Biotechnology Information (2025). 2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanol - PubChem Compound Summary. Retrieved from [Link]

  • Thieme Connect (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols. (General principles of amino alcohol N-selectivity). Retrieved from [Link]

  • Royal Society of Chemistry (2020). Simple primary β-amino alcohols as organocatalysts. (Structural insights on beta-amino alcohol reactivity). Retrieved from [Link]

Optimization

Resolving enantiomeric purity issues in 2-Amino-2-(oxan-4-yl)ethan-1-ol synthesis

Technical Support Center: Enantiomeric Purity in 2-Amino-2-(oxan-4-yl)ethan-1-ol Synthesis Introduction: The Challenge of the Oxanyl Motif You are likely accessing this guide because you are encountering difficulties wit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantiomeric Purity in 2-Amino-2-(oxan-4-yl)ethan-1-ol Synthesis

Introduction: The Challenge of the Oxanyl Motif

You are likely accessing this guide because you are encountering difficulties with the enantiomeric excess (ee) of 2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol (also referred to as the oxan-4-yl derivative).

This building block is a critical scaffold in modern kinase inhibitor design (e.g., ALK/ROS1 targets). The challenge lies in the chiral center at the


-position  relative to the ether-containing ring. The tetrahydropyran ring adds lipophilicity and conformational flexibility that can complicate standard crystallization-based resolution, often leading to "oiling out" rather than precipitating as a diastereomeric salt.

This guide is structured into three modules: Diagnostics (Analytical), Resolution (Purification), and Asymmetric Synthesis (Prevention).

Module 1: Analytical Diagnostics (The "Eyes" of the Process)

User Question: "I cannot separate the enantiomers on my standard OD-H or AD-H columns. The peaks overlap. How do I accurately determine ee%?"

Technical Insight: Amino alcohols often tail on polysaccharide-based columns (like OD/AD) due to the free amine interacting with residual silanols. Furthermore, the lack of a strong UV chromophore (only the pyran ring is present, which has weak absorbance) makes UV detection at 254 nm difficult.

Protocol A: Derivatization with FDAA (Marfey’s Reagent)

Best for: High sensitivity and preventing peak tailing.

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Reaction: Mix 50

    
    L of your sample (1 mg/mL in water) with 100 
    
    
    
    L of 1% L-FDAA in acetone and 20
    
    
    L of 1M NaHCO
    
    
    . Heat at 40°C for 1 hour. Quench with 20
    
    
    L 1M HCl.
  • Analysis: The resulting diastereomers are easily separated on a standard C18 Reverse Phase column .

  • Detection: 340 nm (strong absorption from the dinitrophenyl group).

Protocol B: Direct Chiral HPLC (Crown Ether Columns)

Best for: Preparative scale or non-destructive analysis.

  • Column: Chiralpak CW or Crownpak CR(+) (Daicel).

  • Mechanism: Host-guest complexation. The ammonium ion (

    
    ) fits inside the crown ether.
    
  • Mobile Phase: Aqueous HClO

    
     (pH 1.5 to 2.0). Note: The low pH ensures the amine is protonated.
    
  • Temperature: Lowering T to 10-15°C often improves resolution (

    
    ) significantly.
    

AnalyticalWorkflow Start Start: Low Resolution/Sensitivity CheckUV Is UV Absorbance < 210 nm? Start->CheckUV Deriv Method A: Derivatization (Marfey's Reagent) CheckUV->Deriv Yes (Weak Chromophore) Direct Method B: Direct Chiral HPLC CheckUV->Direct No (Scale-up needed) C18 Run on Standard C18 Detect @ 340 nm Deriv->C18 Crown Use Crown Ether Column (CR+ or CW) pH 1.5 (Perchloric Acid) Direct->Crown

Figure 1: Decision tree for selecting the correct analytical method based on chromophore presence and scale.

Module 2: Chemical Resolution (Purification)

User Question: "I synthesized the racemate via the Strecker route. Which resolving agent works for this specific pyran-amino-alcohol?"

Technical Insight: The tetrahydropyran ring is non-aromatic, meaning


-

stacking interactions with resolving agents (like dibenzoyl-tartaric acid) are weaker. You must rely on hydrogen bonding and steric bulk.
Recommended Resolving Agents
AgentSolvent SystemSuccess ProbabilityNotes
L-Tartaric Acid EtOH / Water (9:1)HighForms robust "bitartrate" lattices. Best starting point.
(S)-Mandelic Acid IPA / Isopropyl AcetateMediumGood if the tartrate salt is hygroscopic.
Camphorsulfonic Acid (CSA) Acetone / MTBELowOften yields oils with this specific substrate due to high solubility.
The "Pope-Peachy" Optimization Protocol

If the salt oils out (a common issue with oxan-4-yl derivatives):

  • Stoichiometry: Use 0.5 equivalents of the resolving agent (e.g., L-Tartaric acid) and 0.5 equivalents of an achiral acid (e.g., HCl or Acetic acid).

  • Mechanism: This forces the "wrong" enantiomer to stay in solution as the highly soluble hydrochloride salt, while the "right" enantiomer precipitates as the less soluble tartrate.

  • Seeding: Always seed the solution at the cloud point with a few crystals of pure salt (if available) or scratch the glass surface to induce nucleation.

Module 3: Asymmetric Synthesis (Prevention)

User Question: "Resolution yields are capped at 50%. How do I synthesize the (S)-enantiomer directly with >98% ee?"

Technical Insight: The most robust route for this specific scaffold is Ellman’s Sulfinamide Chemistry . It avoids the harsh conditions of Sharpless aminohydroxylation and provides predictable stereochemistry.

The Ellman Protocol for 2-Amino-2-(oxan-4-yl)ethan-1-ol

Step 1: Imine Formation

  • Reagents: Tetrahydro-2H-pyran-4-carbaldehyde + (S)-2-methylpropane-2-sulfinamide.

  • Catalyst: Ti(OEt)

    
     (2.0 eq) in THF.[1]
    
  • Why: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the N-sulfinyl imine.

Step 2: C1-Introduction (The Stereodefining Step)

  • Reagents: Trimethylsilyl cyanide (TMSCN) or Vinyl Grignard.

  • Route A (Strecker-type): Add TMSCN/CsF. This installs a nitrile, which is later reduced to the alcohol.

  • Route B (Vinyl Addition): Add VinylMgBr. This installs the 2-carbon unit.

    • Critical Control: Use non-coordinating solvents (DCM) to favor the "open transition state" or coordinating solvents (THF) for the "cyclic transition state" depending on the desired diastereomer.

    • For this substrate, DCM at -78°C typically yields high diastereomeric ratios (dr > 95:5).

Step 3: Ozonolysis & Reduction (If using Route B)

  • Ozonolysis of the vinyl group followed by NaBH

    
     reduction yields the alcohol.
    
  • HCl cleavage of the sulfinyl group releases the free amine hydrochloride.[1]

EllmanSynthesis Aldehyde Pyran-4-Carbaldehyde Imine Chiral Sulfinyl Imine (Stable Intermediate) Aldehyde->Imine + (S)-t-Bu-Sulfinamide Ti(OEt)4 Addition Vinyl Grignard Addition (-78°C, DCM) Imine->Addition Stereocontrol Step Cleavage 1. O3/NaBH4 2. HCl/MeOH Addition->Cleavage Functional Group Manipulation Product (S)-2-Amino-2-(oxan-4-yl)ethanol (>98% ee) Cleavage->Product

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary to bypass racemic resolution.

FAQ: Common Pitfalls

Q: My product racemizes during the workup. Why? A: Amino alcohols are susceptible to retro-aldol type degradation or racemization under strong basic conditions and high heat.

  • Fix: Keep workup pH < 10. When concentrating the free base, do not exceed 40°C. Store as the HCl or Oxalate salt, which are configurationally stable.

Q: The melting point of my resolved salt is broad. A: You likely have a "partial salt" or solvate.

  • Fix: Dry the salt under high vacuum (5 mbar) at 50°C for 24 hours. Perform Differential Scanning Calorimetry (DSC). A sharp endotherm indicates a pure crystalline phase; a broad pre-event indicates solvent release.

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide."[1] Chemical Reviews, 2010.

  • Bhushan, R., & Martens, J. "Amino Acids and their Derivatives: Chiral HPLC." Biomedical Chromatography, 2001. (Standard reference for Marfey's Reagent protocols).

  • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (The authoritative text on the Pope-Peachy method).

  • Sigma-Aldrich Technical Bulletin. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric replacement analysis: Oxan-4-yl vs Cyclohexyl derivatives

Executive Summary: The Ether Switch In modern medicinal chemistry, the replacement of a cyclohexyl group with an oxan-4-yl (tetrahydropyran-4-yl) ring is a high-value tactical modification. This "ether switch" is not mer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ether Switch

In modern medicinal chemistry, the replacement of a cyclohexyl group with an oxan-4-yl (tetrahydropyran-4-yl) ring is a high-value tactical modification. This "ether switch" is not merely a solubility fix; it is a precision tool for modulating Lipophilic Ligand Efficiency (LLE) .

While both rings share a conserved chair conformation and similar steric volume, the introduction of the ether oxygen at the 4-position creates a profound electronic divergence. This guide analyzes the mechanistic, physicochemical, and metabolic implications of this bioisosteric replacement, supported by experimental data and synthetic protocols.

Physicochemical & Structural Impact[1][2][3]

The transition from cyclohexane to oxane (tetrahydropyran) introduces a permanent dipole and a hydrogen bond acceptor (HBA) without significantly altering the spatial arrangement of substituents at the 4-position.

Comparative Property Matrix
FeatureCyclohexyl DerivativeOxan-4-yl (Tetrahydropyran) DerivativeNet Effect (Delta)
LogP (Lipophilicity) High (Lipophilic)Moderate-1.0 to -1.5 log units
Aqueous Solubility LowImproved+10 to +50-fold
H-Bonding None1 Acceptor (Ether O)+1 HBA
Conformation Chair (Rigid)Chair (Rigid)Conserved Geometry
Electronic Character Hydrophobic CorePolar CoreReduced Non-Specific Binding
Metabolic Liability C3/C4 HydroxylationC2/C6

-Oxidation
Shifted Soft Spot
Structural Superposition & Electronic Divergence

The following diagram illustrates the structural overlay and the resulting physicochemical shift. Note that while the carbon scaffold overlaps almost perfectly, the electrostatic potential surface changes drastically.

Bioisostere_Comparison cluster_0 Cyclohexyl Scaffold cluster_1 Oxan-4-yl Scaffold Cyc Cyclohexyl Ring (Lipophilic Core) Prop1 LogP: ~3.6 (Parent) Cyc->Prop1 Prop2 Solubility: Poor Cyc->Prop2 Oxan Oxan-4-yl Ring (Polar Core) Cyc->Oxan Bioisosteric Replacement (-CH2- -> -O-) Align Structural Conservation: Both adopt Chair Conformation Substituents at C4 are Equatorial Cyc->Align Prop3 LogP: ~2.4 (Parent) (ΔLogP ≈ -1.2) Oxan->Prop3 Prop4 Solubility: High (+H-Bond Acceptor) Oxan->Prop4 Oxan->Align

Figure 1: Structural and physicochemical shift upon replacing Cyclohexyl with Oxan-4-yl. The core geometry is preserved while lipophilicity drops significantly.

Metabolic Stability: The "Soft Spot" Shift

A critical, often overlooked aspect of this replacement is the alteration of metabolic pathways.

  • Cyclohexyl: Prone to oxidative metabolism (hydroxylation) by CYP450s, typically at the C3 or C4 positions (distal to the attachment point).

  • Oxan-4-yl: The ether oxygen blocks metabolism at the 4-position. However, it activates the C2/C6 positions (alpha to the oxygen) toward oxidation.

Key Insight: While the site of metabolism changes, the rate often decreases because the oxane ring is less lipophilic, reducing the overall affinity for the CYP450 active site (which prefers lipophilic substrates).

Metabolism_Shift cluster_cyc Cyclohexyl Metabolism cluster_ox Oxan-4-yl Metabolism Cyc_Node Cyclohexyl Derivative Cyc_Met C3/C4 Hydroxylation (Major Metabolite) Cyc_Node->Cyc_Met CYP450 Oxidation Decision Metabolic Stability Outcome Cyc_Met->Decision Ox_Node Oxan-4-yl Derivative Ox_Met1 C2/C6 Oxidation (Hemiacetal Formation) Ox_Node->Ox_Met1 CYP450 (Slower Rate) Ox_Met2 Ring Opening (Hydroxy-Aldehyde) Ox_Met1->Ox_Met2 Spontaneous Ox_Met2->Decision Result Result: Oxan-4-yl often shows lower intrinsic clearance (CLint) due to reduced lipophilicity. Decision->Result

Figure 2: Metabolic pathway divergence.[1] The oxane ring shifts the site of oxidation and often reduces overall clearance.

Case Study: JAK1 Inhibitor Optimization

A definitive example of this bioisostere in action is found in the optimization of Janus Kinase 1 (JAK1) inhibitors. In the development of selective JAK1 inhibitors, researchers compared a cyclohexyl-amine derivative (Compound 18) directly with its oxan-4-yl analog (Compound 19).

Experimental Data Summary:

MetricCyclohexyl Analog (Cmpd 18)Oxan-4-yl Analog (Cmpd 19)Impact
JAK1 IC50 2.1 nM1.8 nMPotency Maintained
LogD (pH 7.4) 2.662.08Improved Polarity
LLE (Lipophilic Ligand Efficiency) 5.86.4 +0.6 Unit Gain
Clearance (Rat) High (48 mL/min/kg)Low (12 mL/min/kg)4x Stability Increase
Selectivity (JAK1 vs JAK2) ~10x~15xSlight Improvement

Analysis: The replacement of the methylene (-CH2-) with oxygen (-O-) did not disturb the binding mode, as the chair conformation was preserved. However, the reduction in LogD led to a massive improvement in metabolic stability (lower clearance) and a significant boost in Ligand Efficiency. The ether oxygen likely engaged in a water-mediated interaction or simply reduced the desolvation penalty.

Experimental Protocols

To implement this replacement, specific synthetic routes are required. The oxan-4-yl ring is less commercially ubiquitous than cyclohexyl but readily accessible.

Protocol A: Reductive Amination (For Amine Linkages)

Target: Synthesis of N-(oxan-4-yl) amines.

  • Reagents: Oxan-4-one (Tetrahydropyran-4-one), Primary Amine (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ), Acetic Acid, DCE/DCM.
  • Procedure:

    • Dissolve amine (1.0 eq) and oxan-4-one (1.2 eq) in DCE.

    • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at RT.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Stir overnight under

      
      .
      
    • Workup: Quench with sat.

      
      . Extract with DCM. The oxanyl amine is typically more polar; use 5-10% MeOH/DCM for purification.
      
Protocol B: Prins Cyclization (De Novo Ring Construction)

Target: Constructing substituted oxan-4-yl rings.

  • Reagents: Homoallylic alcohol, Aldehyde, Acid Catalyst (TFA or

    
    ).
    
  • Mechanism: The acid-catalyzed condensation of the aldehyde with the homoallylic alcohol generates an oxocarbenium ion, which undergoes cyclization to form the tetrahydropyran ring with a substituent at C4 (often a halide or alcohol depending on conditions).

Synthesis_Workflow cluster_synth Synthetic Routes to Oxan-4-yl Scaffolds Start1 Oxan-4-one (Commercial) Rxn1 Reductive Amination (NaBH(OAc)3) Start1->Rxn1 Start2 Homoallylic Alcohol + Aldehyde Rxn2 Prins Cyclization (Acid Catalyzed) Start2->Rxn2 Prod1 4-Amino-Oxane Rxn1->Prod1 Prod2 2,4-Substituted Oxane Rxn2->Prod2

Figure 3: Primary synthetic pathways for accessing oxan-4-yl derivatives.

References

  • PharmaBlock Whitepaper. Tetrahydropyrans in Drug Discovery. (2019). Detailed analysis of LLE improvements in JAK1 inhibitors.

  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.J. Med. Chem. 2011, 54, 2529–2591.

  • Wuitschik, G. et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis.Angew. Chem. Int. Ed. 2006, 45, 7736. (Comparison of cyclic ethers).

  • Zak, M. et al. Discovery of a Novel Series of Highly Selective JAK1 Inhibitors.J. Med. Chem. 2013. (Primary source for Compound 18/19 data).[2][3][4][5][6]

  • West, J. D. et al. Lipophilic Ligand Efficiency: A Guide to Drug Design.Drug Discov.[7][8] Today 2010.

Sources

Comparative

Comparative Metabolic Stability of Oxan-4-yl Containing Scaffolds

Executive Summary In the optimization of lead compounds, the oxan-4-yl (tetrahydro-2H-pyran-4-yl) moiety has emerged as a critical bioisostere for phenyl, cyclohexyl, and piperidinyl rings. This guide analyzes the metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the oxan-4-yl (tetrahydro-2H-pyran-4-yl) moiety has emerged as a critical bioisostere for phenyl, cyclohexyl, and piperidinyl rings. This guide analyzes the metabolic stability advantages of oxan-4-yl scaffolds. By lowering lipophilicity (


) and removing metabolic "soft spots" associated with nitrogen oxidation or aromatic hydroxylation, the oxan-4-yl group frequently improves intrinsic clearance (

) and extends half-life (

) in microsomal stability assays.

This document provides a technical comparison of this scaffold against its common alternatives, supported by mechanistic rationale, experimental protocols, and decision-making frameworks.

Scientific Rationale: The "Metabolic Shield" Mechanism

The metabolic superiority of the oxan-4-yl scaffold stems from three physicochemical pillars:

  • Lipophilicity Modulation: Replacing a cyclohexyl ring (

    
    ) with an oxan-4-yl ring (
    
    
    
    ) significantly lowers the overall lipophilicity. Since CYP450 enzymes prefer lipophilic substrates, this reduction decreases the affinity for the catalytic active site, thereby reducing intrinsic clearance.
  • Electronic Deactivation: The ether oxygen exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the adjacent carbons. This makes the ring less susceptible to oxidative attack (e.g., hydroxylation) compared to a cyclohexyl ring.

  • Elimination of N-Oxidation Liabilities: Unlike piperidine scaffolds, which are prone to N-oxidation or N-dealkylation, the oxan-4-yl ether oxygen is metabolically inert under standard physiological conditions.

Diagram 1: Scaffold Selection Logic

The following decision tree illustrates when to deploy the oxan-4-yl scaffold to solve specific metabolic liabilities.

ScaffoldSelection Start Lead Compound High Clearance (CLint) Analyze Identify Metabolic Soft Spot Start->Analyze Cyclohexyl Liability: Cyclohexyl Ring (C-H Oxidation) Analyze->Cyclohexyl Piperidine Liability: Piperidine Ring (N-Oxidation/Dealkylation) Analyze->Piperidine Phenyl Liability: Phenyl Ring (Aromatic Hydroxylation) Analyze->Phenyl Solution STRATEGY: Replace with Oxan-4-yl Cyclohexyl->Solution Bioisostere Piperidine->Solution Bioisostere Phenyl->Solution Bioisostere Outcome1 Result: Lower LogD Reduced CYP Affinity Solution->Outcome1 Outcome2 Result: Remove Basic N Block N-Oxide formation Solution->Outcome2 Outcome3 Result: Increase Fsp3 Improve Solubility Solution->Outcome3

Caption: Decision framework for substituting labile rings with oxan-4-yl to improve metabolic stability.

Comparative Analysis: Oxan-4-yl vs. Alternatives

The following table summarizes the performance of oxan-4-yl containing scaffolds against standard alternatives in Human Liver Microsome (HLM) assays.

FeatureOxan-4-yl (Tetrahydropyran) Cyclohexyl Piperidine Phenyl
Primary Liability Low (C-H oxidation at C3/C4 possible but slow)High (C-H oxidation at C3/C4)High (N-dealkylation, N-oxidation)High (Aromatic hydroxylation, Epoxidation)
LogP Contribution ~0.5 (Lowers Lipophilicity)~2.5 (Increases Lipophilicity)~0.8 (pH dependent)~2.0 (Increases Lipophilicity)
Metabolic Stability High Low to ModerateLow (unless N is blocked)Moderate
Solubility High (H-bond acceptor)LowHigh (if basic)Low
hERG Risk Low (Neutral)LowModerate (Basic amine)Moderate (Pi-stacking)
Case Study Evidence
  • ERK1/2 Inhibitors (CC-90003): In the development of ERK inhibitors, replacing a hydrophobic moiety with a tetrahydropyran-4-yl amino group significantly reduced the human microsomal extraction ratio (ER).[1] This modification was crucial for achieving a pharmacokinetic profile suitable for once-daily dosing [1].

  • ATM Kinase Inhibitors (AZD0156): AstraZeneca utilized the tetrahydropyran-4-yl group to balance potency and metabolic stability. While cyclic amines (piperidines) were tolerated, they introduced risks of oxidative ring opening.[2] The oxan-4-yl group maintained the necessary spatial geometry without the oxidative liability of the amine [2].

Experimental Protocol: Liver Microsome Stability Assay

To objectively verify the stability of an oxan-4-yl scaffold, the Liver Microsome Stability Assay is the industry standard. This protocol is designed to be self-validating through the use of specific controls.

Materials[3][4][5][6]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Dilute Compound to 1µM Pre-warm Microsomes (0.5 mg/mL) Incubate 2. Incubation Add NADPH 37°C Shaking Water Bath Prep->Incubate Initiate Sample 3. Sampling Timepoints: 0, 5, 15, 30, 45 min Incubate->Sample Time Course Quench 4. Quench Add Ice-cold ACN containing Internal Standard Sample->Quench Stop Rxn Analyze 5. Analysis Centrifuge -> LC-MS/MS Calc % Remaining Quench->Analyze Quantify

Caption: Step-by-step workflow for determining intrinsic clearance via HLM incubation.

Detailed Methodology
  • Preparation: Prepare a 2x Master Mix containing liver microsomes (final conc. 0.5 mg/mL) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Dosing: Spike the test compound (final conc. 1 µM, <0.1% DMSO) into the Master Mix.

    • Expert Insight: Using 1 µM ensures the reaction follows first-order kinetics (

      
      ), allowing for accurate 
      
      
      
      calculation.
  • Initiation: Add NADPH (final conc. 1 mM) to initiate the reaction. Include a "No NADPH" control to rule out chemical instability.

  • Sampling: At

    
     minutes, remove aliquots and immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min) to pellet proteins. Analyze the supernatant via LC-MS/MS monitoring the parent ion.

Data Calculation

Plot


 vs. time. The slope of the linear regression is 

.




Conclusion

The oxan-4-yl scaffold is a robust tool for medicinal chemists facing metabolic instability issues with cyclohexyl or piperidinyl rings. By reducing lipophilicity and eliminating oxidative soft spots, it consistently improves


 values in HLM assays. However, researchers must verify these benefits experimentally using the described microsomal stability protocol, as specific steric environments can influence accessibility to the ether oxygen.

References

  • Ward, R. A., et al. (2017). "Structure-Guided Discovery of CC-90003, a Covalent, Selective, and Orally Bioavailable Inhibitor of ERK1/2." Journal of Medicinal Chemistry. Available at: [Link]

  • Pike, K. G., et al. (2018). "The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156." Journal of Medicinal Chemistry. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for HLM Protocols).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

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